3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid

Catalog No.
S13354176
CAS No.
M.F
C9H4BrClO2S
M. Wt
291.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic aci...

Product Name

3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid

IUPAC Name

5-bromo-3-chloro-1-benzothiophene-2-carboxylic acid

Molecular Formula

C9H4BrClO2S

Molecular Weight

291.55 g/mol

InChI

InChI=1S/C9H4BrClO2S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,(H,12,13)

InChI Key

GWUHKRGPCWLPKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(S2)C(=O)O)Cl

3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core with chlorine and bromine substituents at the 3 and 5 positions, respectively, and a carboxylic acid group at the 2 position. This compound belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The presence of halogens in its structure may enhance its reactivity and influence its interactions with biological targets.

  • Substitution Reactions: The chlorine and bromine atoms can be replaced by various nucleophiles, leading to the formation of different derivatives. For example, nucleophilic substitution can yield compounds with different functional groups at these positions.
  • Oxidation: It can undergo oxidation reactions, potentially converting the carboxylic acid group into other functional groups or modifying the aromatic system.
  • Reduction: Reduction reactions may lead to the formation of alcohols or amines from the carboxylic acid moiety, depending on the reducing agents used.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

The biological activity of 3-chloro-5-bromobenzo[b]thiophene-2-carboxylic acid has been explored in various studies. Compounds with similar structures have demonstrated activities such as:

  • Antimicrobial: Some derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents.
  • Anti-inflammatory: Similar compounds have been investigated for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antitumor: The structural features of benzo[b]thiophenes often correlate with anticancer activity, suggesting that this compound may also possess such properties.

Several synthesis methods have been reported for 3-chloro-5-bromobenzo[b]thiophene-2-carboxylic acid:

  • Halogenation: The introduction of chlorine and bromine can be achieved through electrophilic aromatic substitution methods using appropriate halogenating agents.
  • Carboxylation: The carboxylic acid group can be introduced via carbonylation reactions or by hydrolysis of corresponding esters or nitriles.
  • Microwave-assisted Synthesis: Recent advancements include microwave-assisted methods that provide rapid synthesis with high yields, optimizing reaction conditions for better efficiency.
  • Vilsmeier-Haack Formylation: This method involves formylation followed by chlorination to yield the desired compound.

3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Its derivatives can serve as lead compounds in drug development targeting infectious diseases or cancer.
  • Agricultural Chemicals: Compounds derived from this structure may be explored for use as pesticides or herbicides due to their biological activity.
  • Material Science: The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics and photovoltaics.

Studies on the interactions of 3-chloro-5-bromobenzo[b]thiophene-2-carboxylic acid with biological macromolecules (e.g., proteins, nucleic acids) are essential for understanding its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific targets like enzymes or receptors.
  • Structure-Activity Relationships: Investigating how modifications to the compound's structure affect its biological activity.

These studies help elucidate the pharmacological profile and therapeutic potential of this compound.

Several compounds share structural similarities with 3-chloro-5-bromobenzo[b]thiophene-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Chlorobenzo[b]thiophene-2-carboxylic acidChlorine at position 3, carboxylic acidLacks bromine substitution
5-Bromo-2-thiophenecarboxylic acidBromine at position 5, carboxylic acidDifferent thiophene positioning
4-Bromo-6-chlorobenzo[b]thiopheneBromine at position 4, chlorine at position 6Different halogen positioning
3-Bromo-5-methoxybenzo[b]thiopheneBromine at position 3, methoxy groupPresence of methoxy group alters reactivity

These compounds highlight the uniqueness of 3-chloro-5-bromobenzo[b]thiophene-2-carboxylic acid through its specific halogen substitutions and functional groups that may dictate its reactivity and biological profile.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

289.88039 g/mol

Monoisotopic Mass

289.88039 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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